6-(3,4-Dimethylphenyl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-10(5-9(8)2)11-6-12(15)14-7-13-11/h3-7H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJOHZFFWKZVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways. The pathways involved can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-ol
- Molecular Formula : C₁₁H₈F₃N₂O
- Molecular Weight : ~241.19 g/mol
- Key Features : The trifluoromethyl group at the phenyl ring is strongly electron-withdrawing, increasing the compound’s electronegativity and metabolic stability compared to the dimethylphenyl group in the target compound. This substituent may enhance binding affinity to hydrophobic enzyme pockets but reduce aqueous solubility .
6-Amino-2-(methylthio)pyrimidin-4-ol
- Molecular Formula : C₅H₇N₃OS
- Molecular Weight : ~157.20 g/mol
- Key Features: The amino group at position 6 and methylthio group at position 2 introduce hydrogen-bonding and sulfur-mediated interactions, respectively. This compound’s lower molecular weight and polar substituents suggest higher solubility in aqueous media compared to the target compound .
6-(Furan-3-yl)-2-methylpyrimidin-4-ol
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : ~178.18 g/mol
- Key Features : The furan ring introduces an oxygen heteroatom, enhancing solubility and enabling π-stacking interactions. However, the absence of a bulky aromatic group (e.g., dimethylphenyl) may reduce lipophilicity and membrane penetration .
4-Methyl-6-(methylthio)pyrimidin-2-ol
- Molecular Formula : C₆H₈N₂OS
- Molecular Weight : ~156.21 g/mol
- This compound’s simpler structure lacks the extended aromatic system seen in the target compound, which may limit its applications in targeting hydrophobic biological targets .
Data Table: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 6-(3,4-Dimethylphenyl)pyrimidin-4-ol | C₁₂H₁₂N₂O | 200.24 | 3,4-Dimethylphenyl, -OH | High lipophilicity |
| 6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-ol | C₁₁H₈F₃N₂O | 241.19 | CF₃, -OH | Enhanced metabolic stability |
| 6-Amino-2-(methylthio)pyrimidin-4-ol | C₅H₇N₃OS | 157.20 | -NH₂, -SCH₃, -OH | High aqueous solubility |
| 6-(Furan-3-yl)-2-methylpyrimidin-4-ol | C₉H₈N₂O₂ | 178.18 | Furan, -CH₃, -OH | Moderate solubility, π-stacking |
| 4-Methyl-6-(methylthio)pyrimidin-2-ol | C₆H₈N₂OS | 156.21 | -CH₃, -SCH₃, -OH | Steric hindrance, limited applications |
Research Findings and Trends
- Role of Aromatic Systems : Bulky aromatic substituents (e.g., 3,4-dimethylphenyl) improve interactions with lipid-rich biological membranes, as seen in antifungal pyrimidine derivatives .
- Heterocyclic Modifications : Oxygen-containing heterocycles (e.g., furan) balance solubility and lipophilicity, making them versatile in drug design .
Biological Activity
6-(3,4-Dimethylphenyl)pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.
This compound exhibits notable interactions with various enzymes and proteins. It has been reported to inhibit specific kinases involved in cell signaling pathways, which are crucial for regulating cellular functions. The compound's biochemical properties include:
- Enzyme Inhibition : It inhibits certain kinases, affecting downstream signaling pathways.
- Modulation of Gene Expression : The compound influences gene expression patterns, which can lead to altered cellular responses.
- Cell Metabolism : It impacts cellular metabolism, contributing to its antiproliferative effects on cancer cells .
Cellular Effects
The compound has demonstrated significant effects on different cell types, particularly cancer cells. Key findings include:
- Antiproliferative Activity : Studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. For instance, in vitro studies indicated that it effectively induced apoptosis in A549 lung adenocarcinoma cells in a dose-dependent manner .
- Cell Cycle Arrest : The compound has been shown to cause arrest in the S phase of the cell cycle, preventing cancer cells from progressing through their normal division cycle .
Molecular Mechanism
The molecular mechanisms through which this compound exerts its effects involve:
- Binding to Kinases and Transcription Factors : The compound binds to specific biomolecules, leading to either inhibition or activation of enzymatic activity.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, as evidenced by increased early and late apoptotic markers in treated cell lines .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Cytotoxic Evaluation : A study reported IC50 values for various cancer cell lines treated with related pyrimidine derivatives. The compound exhibited potent antiproliferative effects against A549 (IC50 = 5.9 ± 1.69 µM) and SW-480 (IC50 = 2.3 ± 5.91 µM) cell lines .
- Structure-Activity Relationship (SAR) : Research on related compounds indicated that substituents on the phenyl ring significantly influence biological activity. Compounds with halogen substitutions demonstrated enhanced antiproliferative effects compared to those with methyl or methoxy groups .
- In Silico Studies : Computational studies have been conducted to understand the binding interactions of this compound with target proteins. Molecular docking simulations revealed favorable binding affinities with key kinases involved in tumor progression .
Preparation Methods
Cyclocondensation Approach Using O-Methylisourea and β-Ketoesters
A prominent method for synthesizing 4-hydroxypyrimidine derivatives involves the cyclocondensation of O-methylisourea hemisulfate salt with β-ketoesters or related substrates. This approach was effectively utilized for the synthesis of 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones, which are structurally close to pyrimidin-4-ol compounds.
Key reaction conditions and features:
- Reagents: O-methylisourea hemisulfate salt and β-ketoester derivatives.
- Catalyst/Base: Sodium bicarbonate (NaHCO3) to facilitate cyclization.
- Solvent: Dimethylformamide (DMF).
- Temperature: Moderate heating at 65 °C.
- Reaction time: Approximately 12 hours.
- Outcome: Formation of tautomeric mixtures of dihydropyrimidines, which upon acidic hydrolysis yield the pyrimidin-4-ol derivatives in high yields.
This method is notable for its efficiency and ability to tolerate sterically demanding substituents on the aromatic ring, such as 3,4-dimethylphenyl groups, which are sensitive to cyclocondensation conditions. The method expands access to pyrimidin-4-ol compounds that were previously difficult to obtain by conventional routes.
Nucleophilic Aromatic Substitution on Pyrimidin-4-ol Core
Another viable preparation route involves the nucleophilic aromatic substitution (SNAr) of 2-amino-6-methylpyrimidin-4-ol with aryl sulfonyl chlorides to introduce aryl substituents at the 6-position.
- Starting materials: 2-amino-6-methylpyrimidin-4-ol and 3,4-dimethylphenyl sulfonyl chloride (or analogous aryl sulfonyl chlorides).
- Base: Potassium carbonate (K2CO3) to deprotonate the pyrimidin-4-ol and facilitate nucleophilic attack.
- Solvent: Acetone.
- Temperature: Initial stirring at ambient temperature followed by reflux for 4 hours.
- Workup: Reaction progress monitored by thin-layer chromatography (TLC), followed by filtration, column chromatography purification, and recrystallization from ethanol.
This method yields 6-(3,4-dimethylphenyl)pyrimidin-4-ol derivatives with high purity and good yields. The sulfonylation step is selective and efficient, enabling the introduction of various aryl groups, including 3,4-dimethylphenyl substituents.
Comparative Data Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(3,4-Dimethylphenyl)pyrimidin-4-ol, and what analytical techniques validate its purity and structure?
- Methodological Answer : The synthesis typically involves cyclization of substituted phenylprop-2-en-1-one derivatives with urea or thiourea under basic conditions (e.g., sodium hydroxide in ethanol), followed by reflux and recrystallization . Characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromaticity.
- HPLC (≥95% purity thresholds) to assess impurities.
- X-ray crystallography (where applicable) to resolve stereochemical ambiguities .
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
- Methodological Answer : Critical properties include:
- LogP (determined via reverse-phase HPLC): Predicts solubility in organic/aqueous matrices.
- pKa (via potentiometric titration): Guides pH stability studies for biological assays.
- Thermogravimetric analysis (TGA) : Assesses thermal degradation thresholds for storage conditions .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance the yield of this compound while minimizing byproducts?
- Methodological Answer :
- Solvent selection : Ethanol or DMF improves cyclization efficiency; polar aprotic solvents reduce side reactions.
- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) may accelerate ring closure.
- Temperature modulation : Stepwise heating (60–80°C) balances reaction kinetics and decomposition .
- Data Contradiction Tip : If yields plateau, analyze byproducts via LC-MS to identify competing pathways (e.g., over-oxidation or dimerization) .
Q. How do structural modifications at the 3,4-dimethylphenyl or pyrimidin-4-ol positions alter bioactivity?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with substituent variations (e.g., methoxy, halogens) and screen against target enzymes (e.g., kinases, oxidoreductases).
- Computational Modeling : Use DFT or molecular docking to predict binding affinity changes due to steric/electronic effects from methyl groups .
- Data Contradiction Example : If antiplasmodial activity varies unexpectedly between analogs, validate assay conditions (e.g., parasite strain specificity or cytotoxicity thresholds) .
Q. What strategies resolve spectral contradictions (e.g., NMR splitting patterns vs. XRD data) for this compound?
- Methodological Answer :
- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., hindered rotation of dimethylphenyl groups).
- Synchrotron XRD : Resolve crystal packing effects that may distort solution-phase NMR interpretations .
Experimental Design & Data Analysis
Q. How to design a robust biological screening protocol for this compound in antitrypanosomal assays?
- Methodological Answer :
- Dose-Response Curves : Test 0.1–100 µM ranges with positive controls (e.g., benznidazole).
- Resazurin-Based Viability Assays : Quantify IC₅₀ values against Trypanosoma cruzi epimastigotes.
- Cytotoxicity Counter-Screens : Use mammalian cell lines (e.g., HepG2) to calculate selectivity indices .
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across multiple analogs?
- Methodological Answer :
- Multivariate Analysis (PCA) : Identify clusters of analogs with similar activity profiles.
- ANOVA with Tukey’s HSD : Determine significance of substituent-driven activity differences.
- QSAR Modeling : Correlate electronic descriptors (e.g., Hammett constants) with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
